

Developing cell-based assays for G protein activation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroimidazo[1,5-
a]pyrazine dihydrochloride

CAS No.: 165894-10-0

Cat. No.: B576031

[Get Quote](#)

Application Notes and Protocols

Topic: Developing Cell-Based Assays for G Protein Activation For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Measuring GPCR Activity

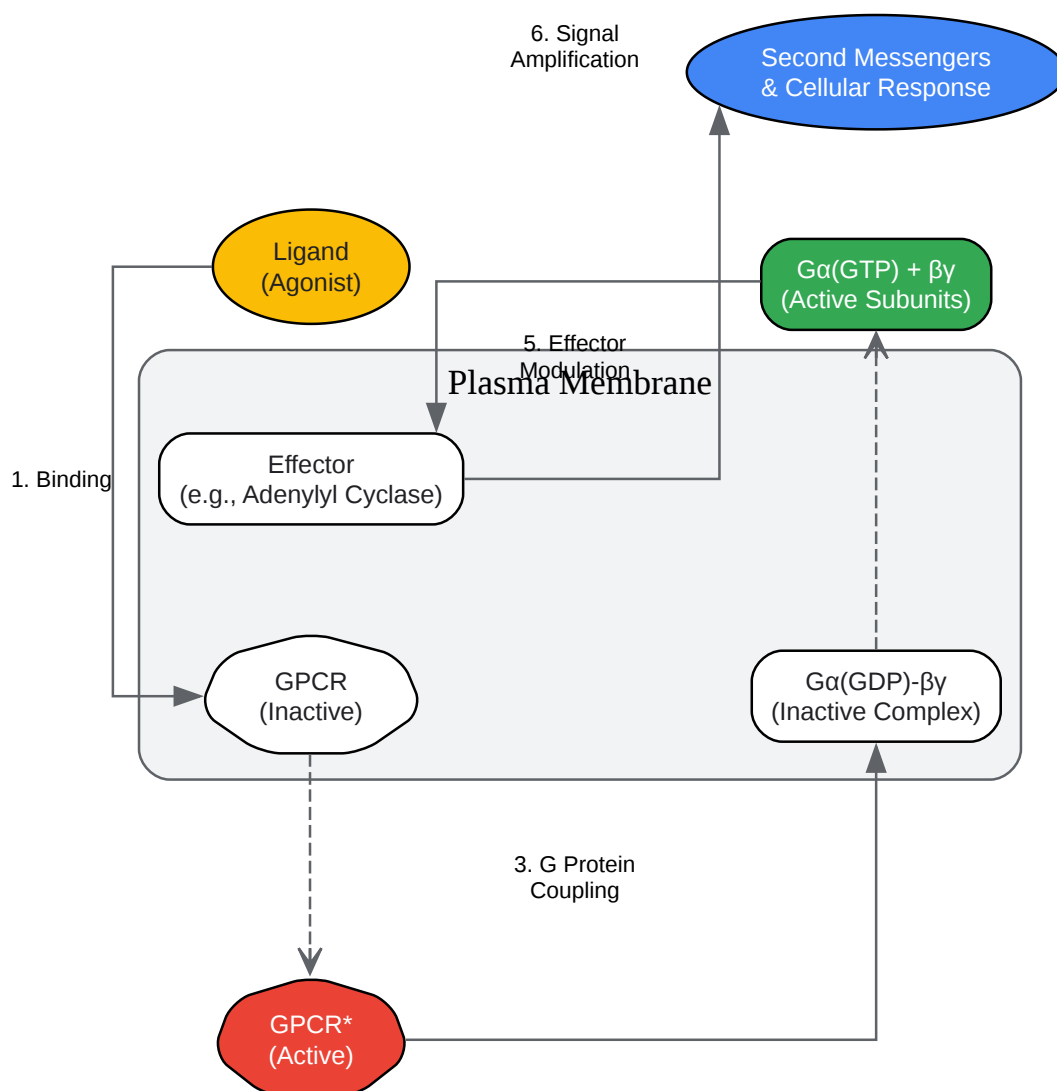
This guide provides an in-depth exploration of the principles and methodologies for developing robust cell-based assays to quantify the activation of G protein-coupled receptors (GPCRs). As the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs, understanding how to accurately measure GPCR function is fundamental to modern pharmacology and drug discovery.^{[1][2][3]} This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower researchers to design, optimize, and troubleshoot their own assays with confidence.

The Foundation: Understanding GPCR Activation

G protein-coupled receptors are integral membrane proteins that act as cellular gatekeepers, translating a vast array of extracellular signals—from photons and hormones to neurotransmitters—into intracellular responses.^{[4][5][6][7]} The canonical activation cycle is a finely tuned molecular dance that serves as the basis for all functional assays.

The process begins when a ligand binds to the GPCR, inducing a critical conformational change in the receptor's structure.^{[2][8]} This new conformation allows the receptor to engage with its intracellular partner, a heterotrimeric G protein complex composed of α , β , and γ subunits.^{[6][8]} This interaction acts as a catalyst, prompting the $G\alpha$ subunit to release its bound guanosine diphosphate (GDP) and exchange it for the more abundant guanosine triphosphate (GTP).^{[6][8]}

The binding of GTP triggers the functional dissociation of the G protein complex into two active signaling units: the GTP-bound $G\alpha$ subunit and the $G\beta\gamma$ dimer.^{[2][8]} Both units are then free to interact with and modulate the activity of various downstream effectors, such as enzymes and ion channels, initiating a cascade of events that ultimately culminates in a specific cellular response.^{[4][8]}



[Click to download full resolution via product page](#)

Figure 1: The canonical G protein-coupled receptor (GPCR) signaling cascade.

Strategic Assay Selection: Proximal vs. Distal Readouts

The ideal assay for screening GPCR ligands should be simple, robust, non-radioactive, and easily automated.[9] A critical strategic decision in assay development is choosing between a proximal or distal readout.

- Proximal Assays measure events that occur early in the signaling cascade, close to the receptor itself (e.g., GTP binding or G protein dissociation). Their primary advantage is a reduced incidence of false positives, as the measurement is less likely to be affected by crosstalk from other cellular pathways.[9]
- Distal Assays measure events further downstream, such as the generation of second messengers (e.g., cAMP or IP1). These assays benefit from the natural signal amplification inherent in biological systems, which often leads to a higher signal-to-noise ratio.[9]

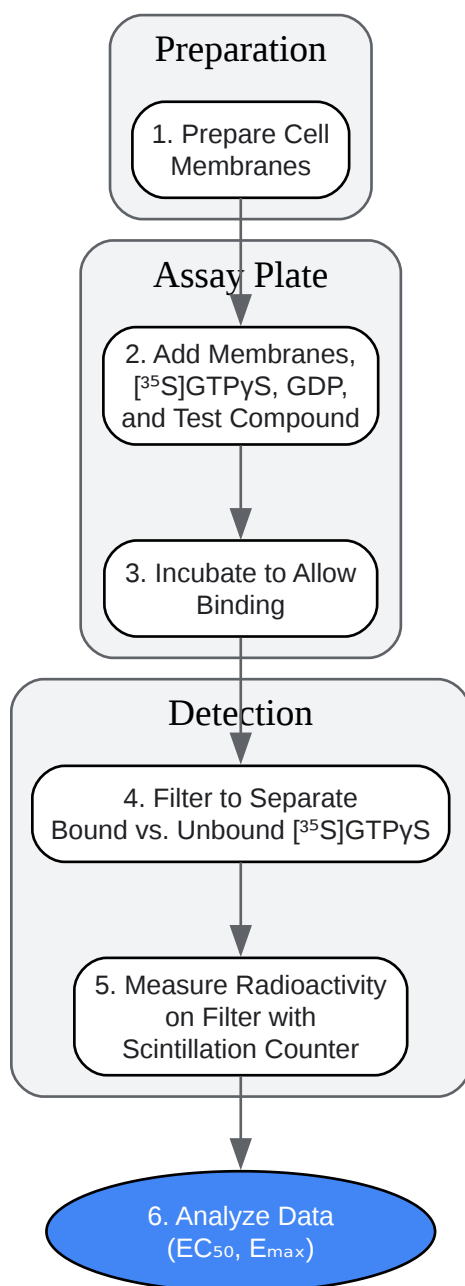
The choice depends on the research goal. Proximal assays are excellent for detailed pharmacological studies and identifying direct receptor interactions, while distal, second-messenger assays are often the workhorses of high-throughput screening (HTS) due to their robustness and strong signal windows.[9][10]

Assay Type	Principle	Readout Proximity	Common Formats	Key Advantages	Key Limitations
GTPyS Binding	Measures binding of a non-hydrolyzable GTP analog to G α subunits.	Proximal	Radiometric (³⁵ S), Fluorescence	Direct measure of G protein activation; less prone to amplification artifacts.	Typically requires cell membranes; lower throughput; works best for Gi.[11]
Second Messenger	Quantifies downstream molecules like cAMP, IP1, or Ca ²⁺ .	Distal	HTRF, AlphaScreen, Luminescence, Fluorescence	High signal amplification; robust and HTS-friendly; reflects physiological pathway.	Indirect measure; potential for pathway crosstalk; Ca ²⁺ flux is transient.[12]
BRET / FRET	Measures resonance energy transfer between tagged G protein subunits.	Proximal	Luminescence, Fluorescence	Real-time kinetic data in live cells; excellent for studying ligand bias. [13]	Requires genetic engineering of cells; can have a lower signal window.

Direct G Protein Activation: The GTPyS Binding Assay

This functional assay provides a direct measure of receptor-mediated G protein activation by quantifying the binding of a stable, non-hydrolyzable GTP analog, guanosine 5'-O-(γ -thio)triphosphate (GTPyS), to G α subunits.[14][15] Because the γ -thiophosphate bond cannot be broken by the G α subunit's intrinsic GTPase activity, the G protein becomes trapped in an "on" state, allowing the labeled GTPyS to accumulate for measurement.[14]

Causality Behind the Method: This assay is a powerful tool because it isolates one of the earliest consequences of receptor occupancy.[15] It is typically performed on cell membrane preparations rather than whole cells, which allows direct access to the G proteins and eliminates complexities of cellular uptake or metabolism of test compounds.[11] It is particularly well-suited for studying Gi-coupled receptors, which often yield a more robust signal window compared to Gs or Gq in this format.[11]



[Click to download full resolution via product page](#)

Figure 2: General workflow for a [³⁵S]GTPyS binding filtration assay.

Protocol: [³⁵S]GTPyS Binding Filtration Assay

Self-Validation: This protocol is validated by running parallel conditions: (1) Basal (buffer only), (2) Maximum stimulation (saturating concentration of a known agonist), and (3) Non-specific binding (maximum stimulation + excess unlabeled GTPyS). A successful assay shows a clear, statistically significant window between basal and stimulated conditions.

A. Materials

- Cell membranes expressing the GPCR of interest
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
- [³⁵S]GTPyS (specific activity >1000 Ci/mmol)
- Guanosine 5'-diphosphate (GDP)
- Unlabeled GTPyS
- Agonists/Antagonists
- 96-well filter plates (e.g., GF/B filters)
- Scintillation fluid and microplate scintillation counter

B. Procedure

- Reagent Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds in Assay Buffer. Prepare a working solution of [³⁵S]GTPyS and GDP in Assay Buffer (final concentrations are typically ~0.1 nM [³⁵S]GTPyS and 10-30 μM GDP). The high concentration of GDP is critical to keep the G proteins in an inactive state prior to agonist stimulation.
- Assay Setup (in a 96-well plate):
 - Add 50 μL of Assay Buffer (for total binding) or 10 μM unlabeled GTPyS (for non-specific binding).

- Add 50 μL of the appropriate test compound dilution or control.
- Add 50 μL of cell membranes (typically 5-20 μg protein/well).
- Initiate the reaction by adding 50 μL of the [^{35}S]GTP γS /GDP working solution. The final volume is 200 μL .
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking. Note: The optimal time and temperature should be determined empirically for each receptor system.[16]
- Filtration: Rapidly terminate the reaction by harvesting the plate contents onto the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). This step separates the membrane-bound [^{35}S]GTP γS from the unbound radioligand.
- Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in counts per minute, CPM) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine potency (EC_{50}) and efficacy (E_{max}).

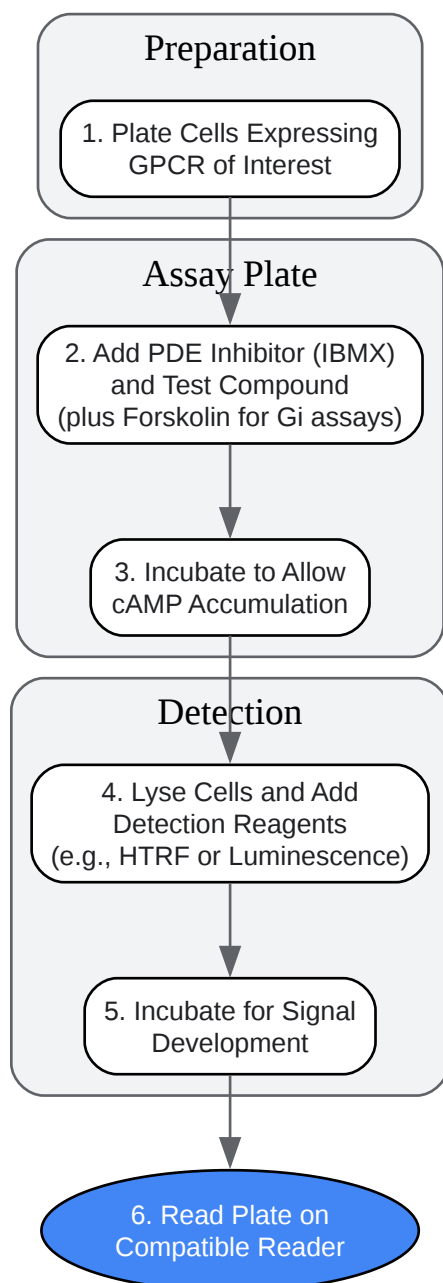
Second Messenger Assays: The Workhorses of HTS

Measuring the accumulation of intracellular second messengers is a highly popular and effective method for assessing GPCR activation.[3][8][10] These assays are physiologically relevant and, due to signal amplification, typically provide large, robust assay windows suitable for high-throughput screening.

A. cAMP Accumulation Assays (Gs/Gi-Coupled Receptors)

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][17] Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[6][17] Modern assays use technologies like HTRF, AlphaScreen, or engineered luminescent biosensors to quantify these changes.[18][19][20][21]

Causality Behind the Method: To accurately measure cAMP accumulation, it is crucial to block its degradation. This is achieved by including a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer.[22] For Gi-coupled receptors, the inhibitory effect is measured against a stimulated background, typically induced by adding forskolin, a direct activator of adenylyl cyclase.



[Click to download full resolution via product page](#)

Figure 3: Workflow for a typical cell-based cAMP accumulation assay.

Protocol: HTRF-Based cAMP Assay

Self-Validation: Controls must include (1) Basal (no stimulation), (2) a positive control Gs agonist or Forskolin for maximum signal, and (3) a known antagonist to demonstrate inhibition. Optimizing cell density is critical; too few cells will produce insufficient signal, while too many can deplete reagents and narrow the assay window.[\[22\]](#)

A. Materials

- Cells expressing the Gs or Gi-coupled receptor of interest
- White, low-volume 384-well assay plates
- cAMP HTRF Kit (e.g., from Cisbio or Revvity) containing cAMP-d2 and anti-cAMP-cryptate antibodies
- Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
- 3-isobutyl-1-methylxanthine (IBMX)
- Forskolin (for Gi assays)

B. Procedure

- Cell Plating: Harvest and resuspend cells in culture medium. Seed the appropriate number of cells (e.g., 2,000-10,000 cells/well) into the 384-well plate and incubate overnight.[\[23\]](#)
- Compound Addition:
 - Carefully remove the culture medium.
 - Add 10 μ L of Stimulation Buffer containing 1 mM IBMX.
 - Add 5 μ L of test compound dilutions. For Gi assays, also add a sub-maximal concentration (e.g., EC₈₀) of forskolin.
- Incubation: Incubate the plate at room temperature for 30-60 minutes.
- Detection:

- Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate reagents in the supplied lysis buffer.
- Add 5 μ L of the cAMP-d2 solution to each well.
- Add 5 μ L of the anti-cAMP-cryptate solution to each well.
- Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the ratio against the log concentration of the compound to determine EC₅₀ or IC₅₀ values.

B. Inositol Monophosphate (IP1) Assays (Gq-Coupled Receptors)

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).^{[2][6][12]} IP₃ is very transient, but it is sequentially dephosphorylated to more stable metabolites, including inositol monophosphate (IP1).^[12]

Causality Behind the Method: The key to this assay is the addition of lithium chloride (LiCl). LiCl inhibits the final enzyme in the degradation pathway, inositol monophosphatase, which prevents the conversion of IP1 to myo-inositol.^{[24][25][26]} This blockade forces IP1 to accumulate within the cell in a stimulus-dependent manner, providing a stable and robust readout that is directly proportional to receptor activation. This is a significant advantage over calcium flux assays, which are highly transient and can miss the activity of slow-acting compounds.^{[12][27]}

Protocol: IP-One HTRF® Assay

Self-Validation: The assay is validated by comparing the signal from unstimulated cells (basal) with cells stimulated by a known Gq agonist. An antagonist should reverse the effect of the agonist.

A. Materials

- Cells expressing the Gq-coupled receptor of interest
- White, low-volume 384-well assay plates
- IP-One HTRF® Kit (Cisbio)
- Stimulation Buffer containing LiCl (provided in the kit or prepared separately)

B. Procedure

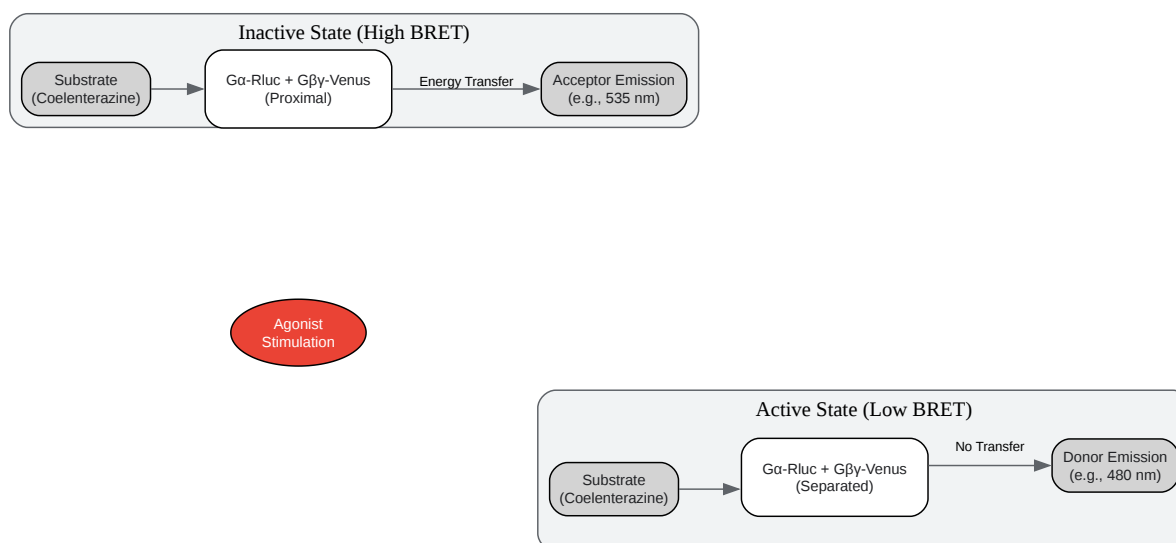
- **Cell Plating:** Prepare a cell suspension in culture medium and dispense 10 μ L per well (e.g., 20,000-40,000 cells/well) into the 384-well plate.
- **Compound Addition:** Add 5 μ L of test compound dilutions prepared in the kit's stimulation buffer.
- **Incubation:** Incubate the plate for 60-120 minutes at 37°C. The optimal time depends on the receptor kinetics.
- **Detection:**
 - Add 2.5 μ L of the IP1-d2 conjugate to each well.
 - Add 2.5 μ L of the anti-IP1-cryptate conjugate to each well.
- **Final Incubation:** Incubate for 60 minutes at room temperature, protected from light.
- **Measurement:** Read the plate on an HTRF-compatible reader.
- **Data Analysis:** Calculate the HTRF ratio. Because this is a competitive immunoassay, the signal is inversely proportional to the amount of IP1 produced.^[25] Convert the ratio to IP1 concentration using a standard curve and plot the concentration against the log of the agonist concentration.

Real-Time Dynamics: BRET and FRET Assays

Resonance Energy Transfer (RET) techniques, such as Bioluminescence RET (BRET) and Förster RET (FRET), allow for the real-time monitoring of protein-protein interactions within living cells.[10][28] In the context of G protein activation, these assays are designed to detect the conformational change and/or dissociation of the G protein heterotrimer upon receptor stimulation.

Principle: A BRET assay requires fusing a luciferase donor (like Renilla luciferase, Rluc) to one G protein subunit and an acceptor fluorophore (like Venus or YFP) to another.[1][29][30] In the inactive state, the G protein subunits are in close proximity (<100 Å), allowing for efficient energy transfer from the donor to the acceptor when a substrate is added.[28] Upon GPCR activation, the G α and G $\beta\gamma$ subunits dissociate, increasing the distance between the donor and acceptor and causing a measurable decrease in the BRET signal.

Causality Behind the Method: BRET is often preferred over FRET for plate-based assays because it does not require an external light source for excitation, which reduces background fluorescence and eliminates photobleaching.[1] This approach provides unparalleled insight into the kinetics of G protein activation and deactivation, making it a premier tool for studying biased agonism, where ligands can selectively activate certain signaling pathways over others.
[10][13]



[Click to download full resolution via product page](#)

Figure 4: Principle of a BRET-based G protein dissociation assay.

Protocol: G Protein Dissociation BRET Assay

Self-Validation: A robust BRET assay requires cells with stable and balanced expression of the tagged G protein subunits. The assay is validated by observing a clear, agonist-dose-dependent change in the BRET ratio that can be blocked by a known antagonist.

A. Materials

- Cells stably or transiently co-expressing the GPCR of interest, a donor-tagged G protein subunit (e.g., Gα-Rluc8), and an acceptor-tagged subunit (e.g., Venus-Gy).
- White, 96- or 384-well cell culture plates.

- BRET substrate (e.g., Coelenterazine h).
- Assay Buffer (e.g., HBSS).
- Plate reader capable of simultaneous dual-emission detection (e.g., filters for ~480 nm and ~535 nm).

B. Procedure

- Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for adherence.
- Assay Preparation: Wash the cells once with Assay Buffer. Add 80 μ L of Assay Buffer to each well.
- Compound Addition: Add 10 μ L of test compound dilutions and incubate for 5-10 minutes.
- Substrate Addition & Measurement:
 - Prepare the BRET substrate in Assay Buffer to a 10X concentration (final concentration is typically 5 μ M).
 - Program the plate reader to inject 10 μ L of the substrate solution and immediately begin kinetic readings, measuring luminescence at both the donor and acceptor emission wavelengths every 30-60 seconds for 15-30 minutes.
 - The initial readings before agonist addition serve as the baseline.
- Data Analysis:
 - Calculate the BRET ratio for each time point: (Acceptor Emission) / (Donor Emission).
 - Normalize the data by calculating the change in BRET ratio relative to the baseline.
 - Plot the maximal change in BRET ratio against the log concentration of the agonist to determine EC₅₀.

References

- Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [\[Link\]](#)
- ResearchGate. G protein chimera activation by agonist-activated GPCRs using BRET assay. ResearchGate. [\[Link\]](#)
- Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [\[Link\]](#)
- Creative Bioarray. GTPyS Binding Assay. Creative Bioarray. [\[Link\]](#)
- Strange, P. G. (2010). Use of the GTPyS ([³⁵S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. *British Journal of Pharmacology*, 161(6), 1238–1249. [\[Link\]](#)
- Jack Westin. G Protein Coupled Receptors. Jack Westin. [\[Link\]](#)
- Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPyS binding assay: Approaches and applications in pharmacology. *Life Sciences*, 74(4), 489-508. [\[Link\]](#)
- Shahid, M., & Singh, G. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. [\[Link\]](#)
- Insel, P. A., Sriram, K., Wiley, S. Z., & Wilderman, A. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. *Pharmaceuticals*, 15(11), 1333. [\[Link\]](#)
- Insel, P. A., Sriram, K., Wiley, S. Z., & Wilderman, A. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. *Pharmaceuticals*, 15(11), 1333. [\[Link\]](#)
- Yang, D., Wu, Y., & Zhao, S. (2020). Recent progress in assays for GPCR drug discovery. *American Journal of Physiology-Cell Physiology*, 319(5), C865-C875. [\[Link\]](#)
- Laschet, M. H., & Asad, M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In *Methods in Molecular Biology* (Vol. 2269, pp. 223-236). Humana, New York, NY. [\[Link\]](#)

- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [[Link](#)]
- Latorraca, N. R., Lee, J., & Lefkowitz, R. J. (2021). G Protein-Coupled Receptors: A Century of Research and Discovery. *Circulation Research*, 129(3), 389-408. [[Link](#)]
- Peters, J. U., & Schnider, P. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. *European Pharmaceutical Review*. [[Link](#)]
- Trinquet, E., & Douam, F. (2012). IP-3/IP-1 Assays. In *Assay Guidance Manual*. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [[Link](#)]
- Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [[Link](#)]
- An, S., & Toll, L. (2012). Tools for GPCR drug discovery. *Current topics in medicinal chemistry*, 12(11), 1167-1180. [[Link](#)]
- Hollins, B., & Hébert, T. E. (2011). Monitoring G protein activation in cells with BRET. In *Methods in molecular biology* (Vol. 756, pp. 187-201). Humana Press. [[Link](#)]
- Li, Y., Wang, Y., & Ma, L. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. *Frontiers in Pharmacology*, 12, 792248. [[Link](#)]
- Wikipedia. G protein-coupled receptor. Wikipedia. [[Link](#)]
- Cisbio. GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [[Link](#)]
- Montana Molecular. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. [[Link](#)]
- Zhao, X., & Frick, C. (2017). Measurement of cAMP for Gas- and Gai Protein-Coupled Receptors (GPCRs). In *Assay Guidance Manual*. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [[Link](#)]
- Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [[Link](#)]

- Fereidoni, F., & Duckett, D. R. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. *Frontiers in endocrinology*, 3, 93. [[Link](#)]
- ResearchGate. IP-One assay principle. (Left) Upon ligand stimulation of the GPCR.... ResearchGate. [[Link](#)]
- News-Medical. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. revvity.com [revvity.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- [15. researchgate.net \[researchgate.net\]](#)
- [16. Use of the GTPyS \(\[³⁵S\]GTPyS and Eu-GTPyS\) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. bmglabtech.com \[bmglabtech.com\]](#)
- [18. GPCR Signaling Assays \[promega.sg\]](#)
- [19. apac.eurofinsdiscovery.com \[apac.eurofinsdiscovery.com\]](#)
- [20. bio-protocol.org \[bio-protocol.org\]](#)
- [21. resources.revity.com \[resources.revity.com\]](#)
- [22. revity.com \[revity.com\]](#)
- [23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors \(GPCRs\) - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [24. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. resources.revity.com \[resources.revity.com\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. news-medical.net \[news-medical.net\]](#)
- [28. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors \[frontiersin.org\]](#)
- [29. researchgate.net \[researchgate.net\]](#)
- [30. Monitoring G protein activation in cells with BRET - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Developing cell-based assays for G protein activation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b576031/docs#developing-cell-based-assays-for-g-protein-activation\]](https://www.benchchem.com/product/b576031/docs#developing-cell-based-assays-for-g-protein-activation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)